molecular formula C8H10N2O2S B13933434 2-(Isopropylsulfanyl)-5-nitropyridine

2-(Isopropylsulfanyl)-5-nitropyridine

Cat. No.: B13933434
M. Wt: 198.24 g/mol
InChI Key: KHFKORAGLAFTGE-UHFFFAOYSA-N
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Description

2-(Isopropylsulfanyl)-5-nitropyridine (CAS: 573676-13-8) is a nitropyridine derivative featuring an isopropylsulfanyl (-S-<i>i</i>Pr) substituent at the 2-position and a nitro (-NO2) group at the 5-position of the pyridine ring. Its molecular formula is C8H10N2O2S, with a molecular weight of 210.25 g/mol (calculated). The compound is cataloged under the identifier YF-0537 by Combi-Blocks, with a purity of 95% .

Nitropyridine derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing nitro groups, which enhance reactivity in substitution and coupling reactions. The isopropylsulfanyl group in this compound may influence solubility, steric effects, and metabolic stability compared to other substituents.

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

5-nitro-2-propan-2-ylsulfanylpyridine

InChI

InChI=1S/C8H10N2O2S/c1-6(2)13-8-4-3-7(5-9-8)10(11)12/h3-6H,1-2H3

InChI Key

KHFKORAGLAFTGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylsulfanyl)-5-nitropyridine typically involves the nitration of 2-(Isopropylsulfanyl)pyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration: 2-(Isopropylsulfanyl)pyridine is treated with a nitrating mixture (HNO₃/H₂SO₄) at a temperature range of 0-5°C to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylsulfanyl)-5-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-(Isopropylsulfanyl)-5-aminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Isopropylsulfanyl)-5-nitropyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Isopropylsulfanyl)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The nitro group can participate in redox reactions, while the isopropylsulfanyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity: The isopropylsulfanyl group in the target compound provides moderate lipophilicity, intermediate between the polar sulfonyl group (-SO2Et) in 2-(Ethanesulfonyl)-5-nitropyridine and the highly lipophilic 4-chlorophenoxy group (-O-(4-ClPh)) .
  • Thermal Stability: 2-(4-Chlorophenoxy)-5-nitropyridine exhibits a high melting point (93°C), likely due to π-π stacking and halogen interactions, whereas the target compound’s melting point is unreported .
  • Reactivity: The aminoethyl substituent in 2-[(2-Aminoethyl)amino]-5-nitropyridine introduces nucleophilic sites, making it prone to further derivatization but also increasing toxicity risks (e.g., H302 for oral toxicity) .

Biological Activity

2-(Isopropylsulfanyl)-5-nitropyridine is a heterocyclic compound characterized by a pyridine ring substituted with an isopropylthio group at the 2-position and a nitro group at the 5-position. Its molecular formula is C₉H₁₀N₂O₂S. The unique structure of this compound endows it with significant potential for various biological activities, including antibacterial, antifungal, and antitumor properties. This article delves into the biological activity of this compound, supported by relevant research findings and data.

The compound's reactivity can be attributed to its functional groups. The nitro group is known for participating in redox reactions and influencing cellular signaling pathways, while the isopropylthio group can engage in nucleophilic substitution reactions. Various synthetic routes have been proposed for its preparation, enhancing its utility in chemical applications .

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties against several strains of bacteria. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity. It has been tested against various fungal pathogens, showing potential as a therapeutic agent in treating fungal infections. The nitro group plays a crucial role in enhancing the compound's interaction with fungal cells .

Antitumor Properties

The antitumor activity of this compound has been explored in several studies. It has been found to inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines. The compound's ability to modulate pathways involved in cell cycle regulation and apoptosis contributes to its potential as an anticancer agent .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Studies utilizing techniques such as molecular docking and enzyme inhibition assays have identified various targets, including enzymes involved in metabolic pathways and cellular signaling mechanisms.

Comparative Analysis with Similar Compounds

Understanding the biological activity of this compound can be enhanced by comparing it with structurally similar compounds:

Compound NameStructural FeaturesUnique Biological Activity
2-(Methylthio)-5-nitropyridineMethylthio group instead of isopropylthioDifferent steric hindrance affecting reactivity
3-(Isopropylsulfanyl)-5-nitropyridineIsopropylthio at position 3Potentially different biological activity
4-(Isopropylsulfanyl)-5-nitropyridineIsopropylthio at position 4Varying electronic effects influencing reactivity

These comparisons highlight how variations in substituent positioning on the pyridine ring can significantly affect biological behavior .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at low concentrations.
  • Antitumor Activity : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer drug.
  • Neuropharmacological Effects : Research indicated that derivatives of this compound could improve anxiety-like behavior in animal models through modulation of specific neurotransmitter systems, highlighting its potential for neuropsychiatric applications .

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